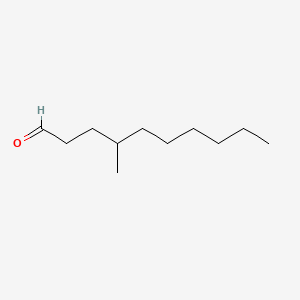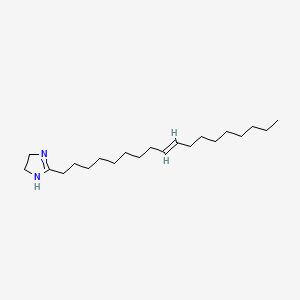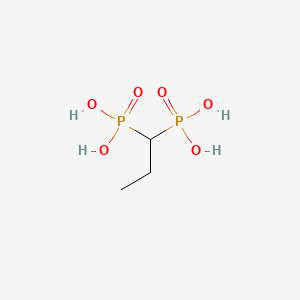
Phosphonic acid, propylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is notable for its structural analogy to phosphate moieties, which grants it unique properties such as high affinity for metal ions and mineral surfaces . These properties make it valuable in various applications, including medicine, agriculture, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, propylidenebis-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with formaldehyde and a suitable amine, followed by hydrolysis to yield the desired bisphosphonic acid . Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (e.g., concentrated hydrochloric acid) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acid, propylidenebis-, often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, propylidenebis-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, propylidenebis-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, propylidenebis-, involves its interaction with metal ions and enzymes. In biological systems, it acts as an inhibitor of key enzymes by mimicking phosphate groups, thereby interfering with enzyme activity . This inhibition can lead to reduced growth of certain pathogens or altered metabolic processes in cells .
Vergleich Mit ähnlichen Verbindungen
Phosphoric Acid: Contains a phosphate group and is widely used in fertilizers and detergents.
Phosphinic Acid: Features a phosphinic group and is used in the synthesis of organophosphorus compounds.
Phosphonous Acid: Contains a phosphonous group and is employed in various chemical reactions.
Uniqueness: Phosphonic acid, propylidenebis-, is unique due to its bisphosphonic structure, which provides enhanced binding affinity for metal ions and increased stability in various chemical environments. This makes it particularly effective in applications requiring strong metal coordination and resistance to hydrolysis .
Eigenschaften
CAS-Nummer |
4764-19-6 |
|---|---|
Molekularformel |
C3H10O6P2 |
Molekulargewicht |
204.06 g/mol |
IUPAC-Name |
1-phosphonopropylphosphonic acid |
InChI |
InChI=1S/C3H10O6P2/c1-2-3(10(4,5)6)11(7,8)9/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI-Schlüssel |
IVFGIXMLURJXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


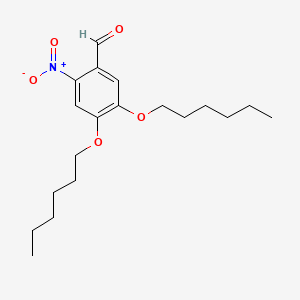

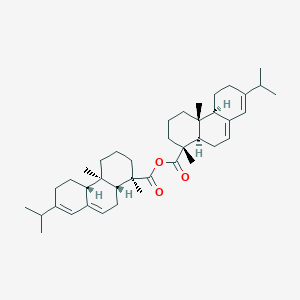
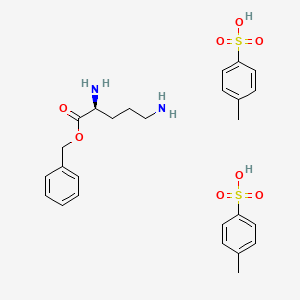
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
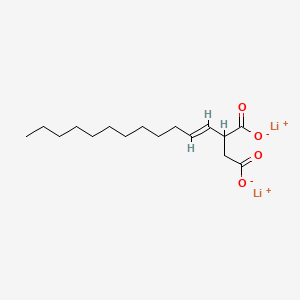

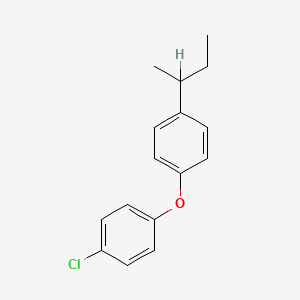

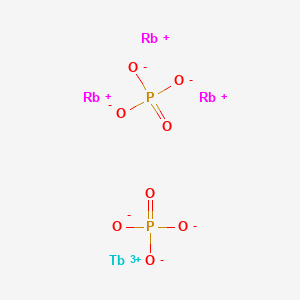
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

